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Abstract

This document provides detailed application notes and experimental protocols for the synthesis
of the antiviral agent Favipiravir, utilizing diethyl aminomalonate hydrochloride as a key
starting material. The synthesis involves a multi-step process commencing with the
ammonolysis of diethyl aminomalonate hydrochloride to yield 2-aminomalonamide. This
intermediate undergoes cyclization with glyoxal to form 3-hydroxypyrazine-2-carboxamide, a
crucial precursor to Favipiravir. Subsequent transformation of this precursor into Favipiravir can
be achieved through various methods, including a direct fluorination approach. This document
outlines the detailed methodologies for these key transformations, presents quantitative data in
structured tables, and includes visual diagrams of the reaction pathways and experimental
workflows to aid in comprehension and reproducibility.

Introduction

Favipiravir (T-705) is a broad-spectrum antiviral drug that functions as an inhibitor of RNA-
dependent RNA polymerase (RdRp), demonstrating efficacy against a range of RNA viruses.[1]
The synthesis of Favipiravir has been a subject of significant interest, with various synthetic
routes being developed. One practical approach employs the readily available and cost-
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effective starting material, diethyl aminomalonate hydrochloride.[2][3] This route offers a

convergent and efficient pathway to the core pyrazine structure of Favipiravir.

This application note details a synthetic strategy starting from diethyl aminomalonate

hydrochloride, focusing on the key transformations leading to the formation of Favipiravir. The

protocols provided are compiled from peer-reviewed literature and patents to offer a

comprehensive guide for laboratory-scale synthes

Overall Synthetic Strategy

is.

The synthesis of Favipiravir from diethyl aminomalonate hydrochloride can be summarized

in the following key steps:

 Ammonolysis: Diethyl aminomalonate hydrochloride is treated with ammonia to form 2-

aminomalonamide.

e Cyclization: The resulting 2-aminomalonamide is cyclized with glyoxal to yield the key

intermediate, 3-hydroxypyrazine-2-carboxamide.

» Fluorination: The final step involves the introduction of a fluorine atom at the 6-position of the

pyrazine ring to afford Favipiravir. This can be achieved through a direct fluorination method.

The overall synthetic pathway is depicted in the fo

llowing diagram:
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Figure 1: Overall synthetic pathway for Favipiravir.

Experimental Protocols

Step 1: Synthesis of 2-Aminomalonamide
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This protocol describes the ammonolysis of diethyl aminomalonate hydrochloride to
produce 2-aminomalonamide.

Materials:

Diethyl aminomalonate hydrochloride

Methanol

25% Ammonia solution

Ice bath

Procedure:[3]

Dissolve diethyl aminomalonate hydrochloride (1.5 g, 7 mmol) in methanol (2 mL).

 In a separate flask, place a 25% ammonia solution (14 mL) and cool it in an ice bath to 0 °C.

e Slowly add the methanolic solution of diethyl aminomalonate hydrochloride to the cooled
ammonia solution with stirring.

» Continue stirring the reaction mixture in the ice bath. The progress of the reaction can be
monitored by Thin Layer Chromatography (TLC).

e Upon completion, the product, 2-aminomalonamide, can be isolated. A reported protocol
describes adding ethanol to precipitate the product, which is then washed with ethanol.[4]

Quantitative Data:
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Starting Reaction ]
. Reagents Solvent ) Yield Reference
Material Time
Diethyl
aminomalona )
Ammonia Methanol
te 24 h 66.48% [4]
) water (10mL)  (5mL)
hydrochloride
(59)
Diethyl
) 25%
aminomalona
Ammonia Methanol
te ] [3]
) solution (2mL)
hydrochloride
(14mL)
(1.50)

Step 2: Synthesis of 3-Hydroxypyrazine-2-carboxamide

This protocol outlines the cyclization of 2-aminomalonamide with glyoxal to form the key

intermediate, 3-hydroxypyrazine-2-carboxamide.

Materials:

e 2-Aminomalonamide

e Phenylglyoxal monohydrate (as an example of a glyoxal source)

e \Water

Procedure:[3]

 In areaction vessel, dissolve phenylglyoxal monohydrate (250 mg, 1.6 mmol) in water (6

mL) and heat the solution to 80 °C with stirring.

 To this heated solution, add powdered 2-aminomalonamide (200 mg, 1.7 mmol).

¢ Maintain the reaction temperature at 80 °C and continue stirring. The reaction progress can
be monitored by TLC.
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e Upon completion, the product, 3-hydroxy-5-phenylpyrazine-2-carboxamide (an analog of the
desired intermediate), precipitates from the solution. The desired 3-hydroxypyrazine-2-
carboxamide can be obtained using glyoxal.

« |solate the product by filtration and purify as necessary.

Quantitative Data:

. Reaction
Starting .
. Reagents Solvent Temperatur  Yield Reference
Material
e
2-
] Phenylglyoxal
Aminomalona Water 80 °C 55% [3]
" monohydrate
mide

Step 3: Synthesis of Favipiravir (6-fluoro-3-
hydroxypyrazine-2-carboxamide)

This protocol describes a one-step direct fluorination of 3-hydroxypyrazine-2-carboxamide to
Favipiravir using Selectfluor®.

Materials:

o 3-Hydroxypyrazine-2-carboxamide

» Selectfluor®

o 1-Butyl-3-methylimidazolium tetrafluoroborate (BFs-BMIM) ionic liquid
Procedure:[5]

 In a suitable reaction vessel, dissolve 3-hydroxypyrazine-2-carboxamide in the ionic liquid
BF4-BMIM.

o Add Selectfluor® to the solution.
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« Stir the reaction mixture at the appropriate temperature (optimization may be required). The
reaction progress can be monitored by TLC or HPLC.

e Upon completion of the reaction, a simple operational work-up is performed to isolate the
product.

e The crude product can be purified by recrystallization or column chromatography to obtain
pure Favipiravir.

Quantitative Data:

Starting .
. Reagent Solvent Yield Reference
Material
3-
Hydroxypyrazine  Selectfluor® BF4+-BMIM 50% [5]

-2-carboxamide

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow and the logical relationships in the
synthesis of Favipiravir.
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Figure 2: General experimental workflow for Favipiravir synthesis.
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Figure 3: Logical relationship of key compounds in the synthesis.

Conclusion

The synthesis of Favipiravir from diethyl aminomalonate hydrochloride provides a viable
and efficient route to this important antiviral compound. The protocols outlined in this
document, based on published literature, offer a detailed guide for researchers in the field of
medicinal chemistry and drug development. The provided quantitative data allows for an
estimation of expected yields, and the visual diagrams facilitate a clear understanding of the
synthetic process. Further optimization of reaction conditions may lead to improved yields and
scalability for industrial production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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